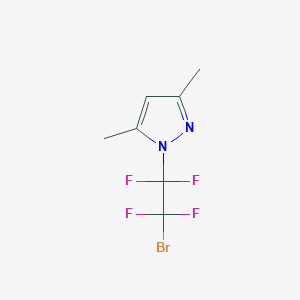

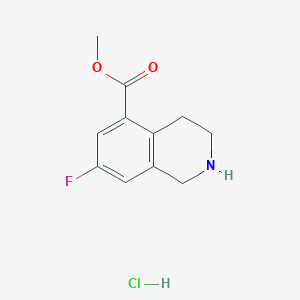

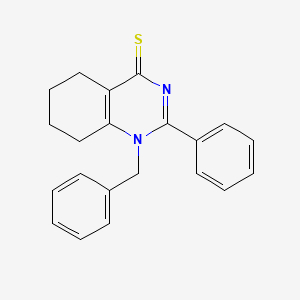

![molecular formula C11H10F2O3 B2536887 (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1807937-62-7](/img/structure/B2536887.png)

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, an improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid, a key intermediate for the preparation of Cabozantinib (S)-malate, has been described .Aplicaciones Científicas De Investigación

Structural Analysis and Conformation

- Conformation Studies : Research on the conformations of cyclopropane derivatives, such as the work by Ries and Bernal (1985), provides detailed structural analysis through X-ray diffraction methods. These studies highlight the molecular geometry, bond lengths, and angles, offering a foundation for understanding the physical and chemical properties of similar compounds (Ries & Bernal, 1985).

Synthetic Strategies

- Cycloisomerization Reactions : Zhu et al. (2016) developed a method for constructing alkyl 5-arylfuran-2-carboxylates from donor-acceptor cyclopropanes, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry. This approach shows the potential for creating diverse molecular structures from cyclopropane-based starting materials (Zhu, Xu, & Gong, 2016).

Ring-Opening Reactions

- Metal-Free Conditions : The study by Ortega and Csákÿ (2016) on the ring-opening of cyclopropane-1,1-dicarboxylates under transition-metal-free conditions expands the toolkit for modifying cyclopropane derivatives. This research is crucial for developing new reactions that could be applied to similar compounds for functional group transformations (Ortega & Csákÿ, 2016).

Chiral Auxiliary and Protecting Groups

- Chiral Auxiliary Applications : The use of cyclopropane derivatives as chiral auxiliaries and protecting groups for boronic acids, as discussed by Luithle and Pietruszka (2000), showcases the role of these compounds in stereocontrolled synthesis. This application is significant for the production of chiral molecules with cyclopropane rings, potentially including derivatives of the compound (Luithle & Pietruszka, 2000).

Propiedades

IUPAC Name |

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVPPNOXFATEAL-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2536816.png)

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)

![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)